molecular formula C31H37ClN4O5S B1237580 Ispinesib mesylate CAS No. 514820-03-2

Ispinesib mesylate

Cat. No.: B1237580
CAS No.: 514820-03-2
M. Wt: 613.2 g/mol
InChI Key: MRKSDPIHUJSKRA-HZPIKELBSA-N
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Description

Ispinesib Mesylate is a highly specific small molecule inhibitor of kinesin spindle protein, a motor protein essential for the formation of a bipolar mitotic spindle and cell cycle progression through mitosis. This compound has shown significant potential in preclinical and clinical studies, particularly in the treatment of various cancers, including breast cancer .

Preparation Methods

The synthesis of Ispinesib Mesylate involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the synthesis of a quinazolinone derivative.

    Functional group introduction: Various functional groups, including benzyl and chloro groups, are introduced to the core structure.

    Final assembly:

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Ispinesib Mesylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinazolinone derivatives with different oxidation states.

Scientific Research Applications

Ispinesib Mesylate has a wide range of scientific research applications, including:

Mechanism of Action

Ispinesib Mesylate exerts its effects by inhibiting the kinesin spindle protein, which is essential for the formation of a bipolar mitotic spindle and cell cycle progression through mitosis. By binding to the kinesin spindle protein, this compound prevents the release of adenosine diphosphate, thereby inhibiting the movement of the protein along microtubules. This leads to mitotic arrest, inhibition of cell proliferation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ispinesib Mesylate is unique in its high specificity for kinesin spindle protein. Similar compounds include:

This compound stands out due to its favorable safety profile and significant antitumor activity in preclinical and clinical studies .

Properties

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33ClN4O2.CH4O3S/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22;1-5(2,3)4/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3;1H3,(H,2,3,4)/t27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKSDPIHUJSKRA-HZPIKELBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199455
Record name Ispinesib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514820-03-2
Record name Ispinesib mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514820-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ispinesib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514820032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ispinesib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISPINESIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ZMD4UH3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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